Product packaging for 2-Amino-3,6-dichloroquinoxaline(Cat. No.:)

2-Amino-3,6-dichloroquinoxaline

Cat. No.: B12116407
M. Wt: 214.05 g/mol
InChI Key: SQLRBNIWOMYRMG-UHFFFAOYSA-N
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Description

2-Amino-3,6-dichloroquinoxaline is a functionalized heterocyclic compound that serves as a versatile synthon in organic and medicinal chemistry research. Its structure features two distinct chlorine atoms and an amino group, allowing for sequential and regioselective nucleophilic aromatic substitution reactions. This enables researchers to efficiently generate a diverse array of disubstituted quinoxaline derivatives for building compound libraries . Quinoxaline scaffolds are of significant research interest due to their broad biological activities. As part of this compound class, this compound is a valuable intermediate for synthesizing molecules with potential pharmacological properties. Its derivatives can be designed and evaluated as ligands for various biological targets, such as kinase enzymes involved in cancer pathways or serotonin receptors (e.g., 5-HT3) in the central nervous system . Furthermore, quinoxaline-based structures are investigated for their antiviral potential, including activity against respiratory pathogens . This product is intended for research applications as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B12116407 2-Amino-3,6-dichloroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

3,6-dichloroquinoxalin-2-amine

InChI

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13)

InChI Key

SQLRBNIWOMYRMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3,6 Dichloroquinoxaline and Its Analogues

Strategies for Regioselective Functionalization of Quinoxaline (B1680401) Cores

The ability to selectively introduce functional groups at specific positions on the quinoxaline ring is paramount for creating diverse and complex molecules. Direct C-H functionalization has emerged as a powerful and efficient strategy, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. thieme-connect.comcitedrive.comresearchgate.net

Recent advancements have demonstrated the utility of transition metal catalysis in achieving regioselective C-H functionalization of quinoxalines. nih.gov For instance, ruthenium(II) catalysts have been successfully employed for the C-H alkylation and spirocyclization of 2-arylquinoxalines. researchgate.net Similarly, manganese(I) catalysis has enabled the E-selective alkenylation of 2-arylindazoles, a related heterocyclic system, through the control of C3 nucleophilicity. researchgate.net These methods highlight the potential for developing highly selective transformations on the quinoxaline scaffold.

Furthermore, the electrophilic nature of the quinoxaline ring can be exploited for functionalization. Vicarious nucleophilic substitution (VNS) of hydrogen has been explored, although its success is often dependent on the nature of the nucleophile. rsc.org For quinoxaline N-oxides, VNS reactions with a variety of carbanions have proven to be a viable method for introducing cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org Hypervalent iodine reagents have also been utilized to catalyze the regioselective annulation between α-iminoethanones and o-phenylenediamines, yielding trisubstituted quinoxalines with excellent regioselectivity. nih.gov

The following table summarizes various strategies for the regioselective functionalization of quinoxaline cores:

StrategyCatalyst/ReagentType of FunctionalizationReference
C-H ActivationRuthenium(II)Alkylation, Spirocyclization researchgate.net
C-H ActivationManganese(I)Alkenylation researchgate.net
Vicarious Nucleophilic Substitution (VNS)Various CarbanionsCyanoalkylation, Sulfonylalkylation, Benzylation rsc.org
AnnulationHypervalent Iodine ReagentsFormation of Trisubstituted Quinoxalines nih.gov

Precursor Design and Synthesis for 2-Amino-3,6-dichloroquinoxaline

The synthesis of this compound fundamentally relies on the availability of appropriately substituted precursors. The classical and most common approach to quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org For the target compound, this translates to the reaction of 4,5-dichloro-1,2-phenylenediamine with a suitable two-carbon synthon.

The synthesis of the key precursor, 4,5-dichloro-1,2-phenylenediamine, can be achieved through various routes. One common method involves the reduction of 1,2-dichloro-4,5-dinitrobenzene. Another approach starts from 2,5-dichloroaniline, which is coupled with aniline (B41778) diazonium salt to form an azo compound, followed by reduction and hydrogenolysis to yield the desired diamine. google.com

The other precursor, a glyoxal (B1671930) equivalent, can be varied to introduce different substituents at the 2- and 3-positions of the quinoxaline ring. For the synthesis of this compound, a precursor that can provide the amino group at the 2-position is required. This can be achieved through various strategies, including the use of α-amino carbonyl compounds or their equivalents.

A notable synthetic route involves the reaction of 1,2-phenylenediamine derivatives with pyruvic acid, followed by further transformations to introduce the desired functional groups. sapub.org For instance, the reaction of dichlorophenylenediamine with pyruvic acid can lead to the formation of a quinoxalinone intermediate, which can then be further functionalized. sapub.org

The following table outlines key precursors for the synthesis of this compound and its analogues:

Precursor 1Precursor 2Resulting Quinoxaline Moiety
4,5-dichloro-1,2-phenylenediamineGlyoxal6,7-dichloroquinoxaline
4,5-dichloro-1,2-phenylenediaminePyruvic Acid3-methyl-6,7-dichloroquinoxalin-2(1H)-one
1,2-diaminobenzene2-oxo-acetic acid2-quinoxalinone

Optimization of Reaction Conditions and Catalyst Development

Optimizing reaction conditions and developing novel catalysts are crucial for improving the efficiency, selectivity, and sustainability of quinoxaline synthesis. rsc.org Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids, leading to longer reaction times and potential side products. nih.gov

Phase-transfer catalysis (PTC) offers a powerful tool for conducting reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgyoutube.com This technique can enhance reaction rates, improve yields, and often allows for milder reaction conditions. crdeepjournal.org In the context of quinoxaline synthesis, PTC can facilitate the reaction between a water-soluble nucleophile and an organic-soluble quinoxaline precursor. crdeepjournal.org

Chiral phase-transfer catalysts have been successfully employed for the asymmetric synthesis of α,α-dialkyl-α-amino acids, demonstrating the potential of this methodology for creating chiral quinoxaline derivatives. organic-chemistry.org The use of C2-symmetric chiral quaternary ammonium (B1175870) bromides as catalysts in the alkylation of aldimine Schiff bases of amino acid esters has yielded products with high enantioselectivity. organic-chemistry.org This approach could be adapted for the synthesis of chiral amino-substituted quinoxalines.

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.edubeilstein-journals.orgnih.gov This technology has been successfully applied to the synthesis of various quinoxaline derivatives. udayton.edunih.gov

For example, the microwave-assisted synthesis of 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives has been achieved through regioselective alkoxylation and Sonogashira coupling reactions. Similarly, a solvent-free microwave-assisted nucleophilic aromatic substitution on dichloroquinoxaline with various nitrogen and oxygen nucleophiles has been reported to produce good yields in just 5 minutes. udayton.edu

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries by anchoring a starting material to a solid support and performing subsequent reactions in a sequential manner. researchgate.net This methodology simplifies purification, as excess reagents and by-products can be easily washed away.

A solid-phase synthesis of quinoxaline derivatives has been developed using 6-amino-2,3-dichloroquinoxaline loaded onto an AMEBA resin. researchgate.net This allows for the successive introduction of various building blocks, such as amines, methoxide, acid chlorides, and isocyanates, to generate a library of quinoxaline derivatives with good purity and yields. researchgate.net

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. nih.govsemanticscholar.org In the synthesis of quinoxalines, several green approaches have been explored.

The use of water as a solvent is a key aspect of green chemistry. nih.gov Cerium(IV) ammonium nitrate (B79036) (CAN) has been used as a catalyst for the synthesis of quinoxalines in tap water, providing a simple and efficient method. nih.gov Hydrothermal synthesis (HTS) has also been demonstrated as a fast, high-yielding, and environmentally friendly method for preparing 2,3-diarylquinoxalines without the need for organic solvents or toxic catalysts. menchelab.com

Furthermore, the development of reusable catalysts is a central theme in green chemistry. rsc.org Nanocatalysts, such as silica (B1680970) nanoparticles and magnetic nanoparticles functionalized with acidic groups, have been employed for the efficient synthesis of quinoxalines under mild conditions, with the added benefit of easy catalyst recovery and reuse. rsc.orgechemcom.com The use of recyclable task-specific ionic liquids has also been shown to be effective. capes.gov.br

The following table provides an overview of green chemistry approaches in quinoxaline synthesis:

Green Chemistry PrincipleApplication in Quinoxaline SynthesisReference
Use of Greener SolventsSynthesis in water or using hydrothermal methods. nih.govmenchelab.com
Use of Reusable CatalystsEmploying nanocatalysts, ionic liquids, or clay-based catalysts. rsc.orgechemcom.comcapes.gov.brencyclopedia.pub
Atom EconomyDirect C-H functionalization to avoid pre-functionalized starting materials. thieme-connect.comcitedrive.com
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy consumption. udayton.edu

Controlled Synthesis for Mono- and Di-substitution Patterns

The selective synthesis of mono- and di-substituted quinoxaline derivatives is crucial for developing new compounds with specific properties. udayton.edu The presence of two chlorine atoms at the C2 and C3 positions of 2,3-dichloroquinoxaline (B139996) makes it a versatile starting material for nucleophilic aromatic substitution (SNAr) reactions. udayton.edu This allows for the sequential and controlled introduction of different nucleophiles, leading to a wide array of mono- and di-substituted products.

The reactivity of the two chlorine atoms can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2,3-dichloroquinoxaline with a nucleophile can yield either a mono-substituted or a di-substituted product, depending on the stoichiometry of the reactants and the reaction time. udayton.edu Electron-donating groups on the nucleophile can increase the reaction rate and yield. udayton.edu

Furthermore, regioselective synthesis has been a significant area of focus, enabling the precise placement of substituents. researchgate.netnih.gov For example, the reaction of 2-chloro-3-substituted quinoxalines with various nucleophiles can lead to the regioselective formation of 1-(3'-substituted quinoxalin-2'-yl) derivatives. researchgate.nettandfonline.com Isotopic labeling experiments have also been employed to determine the regioselectivity of these reactions. nih.govacs.org

Table 1: Examples of Controlled Substitution Reactions

Starting Material Reagent(s) Product Type Key Findings
2,3-dichloroquinoxaline Nucleophiles (e.g., amines, thiols) Mono- and Di-substituted The degree of substitution can be controlled by reaction conditions and stoichiometry. udayton.edu
2-chloro-3-substituted quinoxalines 3(5)-methyl-5(3)-aryl-1H-pyrazoles, Sodium Hydride Regioselective 1-(3'-substituted quinoxalin-2'-yl)-pyrazoles High yields and good regioselectivity were achieved. researchgate.nettandfonline.com
Diamino-2-quinoxalinols Salicylaldehyde derivatives Regioselective 2-quinoxalinol imines One isomer is produced in good yield, with regioselectivity confirmed by 15N labeling. nih.govacs.org
α-iminoethanones and o-phenylenediamines Hypervalent iodine reagents Trisubstituted quinoxalines Achieved excellent regioselectivities (6:1 to 1:0). nih.gov

Advanced techniques such as microwave-assisted synthesis have been explored to improve the efficiency of these reactions, offering shorter reaction times and often eliminating the need for solvents. udayton.edu However, yields can be moderate and may be influenced by the electronic properties of the substituents. udayton.edu

Process Chemistry and Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research applications presents several challenges. These include ensuring consistent product quality, optimizing reaction conditions for safety and efficiency, and minimizing environmental impact. numberanalytics.com

The purification of the final product is another critical aspect. While laboratory-scale synthesis may rely on chromatography, this method is often not feasible for large-scale production. orgsyn.org Therefore, developing crystallization-based purification methods is essential. google.com

Process safety is paramount. The thermal stability of reactants, intermediates, and products must be thoroughly evaluated to prevent runaway reactions. The handling of potentially toxic or corrosive reagents, such as phosphorus oxychloride or thionyl chloride, which are used in the synthesis of dichloroquinoxaline precursors, requires strict safety protocols. chemicalbook.com

Table 2: Process Chemistry and Scale-up Considerations

Factor Consideration Example/Strategy
Solvent Selection Minimize use of hazardous solvents; consider solvent recycling. Utilizing water or ionic liquids as reaction media. capes.gov.br
Catalyst Use of efficient and recyclable catalysts. Employing nanocatalysts or magnetically separable catalysts. rsc.org
Purification Avoidance of chromatographic methods for large-scale production. Development of crystallization procedures for product isolation. google.com
Safety Handling of hazardous reagents and control of reaction exotherms. Use of flow chemistry to improve heat transfer and safety.
Waste Management Reduction of waste generation and proper disposal. Adhering to green chemistry principles. numberanalytics.com
Reaction Time Optimization to improve throughput. Microwave-assisted synthesis can significantly reduce reaction times. udayton.edu

The development of robust and scalable synthetic routes is crucial for advancing research on quinoxaline derivatives. This includes the synthesis of key intermediates like 2,6-dichloroquinoxaline (B50164), where processes have been developed to improve yield and purity for industrial applications. google.comgoogle.com

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

X-ray Crystallography for Precise Molecular Architecture and Crystal Packing Analysis

X-ray crystallography stands as a powerful technique for the unambiguous determination of molecular structure at an atomic level. nih.gov For 2-Amino-3,6-dichloroquinoxaline, this method would provide precise bond lengths, bond angles, and torsional angles, defining its molecular architecture. The resulting crystal structure would also reveal the intricate details of its crystal packing, including intermolecular interactions such as hydrogen bonding and stacking, which govern the solid-state properties of the compound.

Table 1: Representative Crystallographic Data Categories Obtainable from X-ray Analysis

ParameterDescription
Crystal SystemThe symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.
Bond Lengths (Å)The distances between the nuclei of bonded atoms.
Bond Angles (°)The angles formed by three consecutively bonded atoms.
Torsional Angles (°)The dihedral angles that describe the conformation around a chemical bond.
Intermolecular InteractionsDetails of hydrogen bonds, halogen bonds, and π-π stacking interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. researchgate.net

Two-dimensional (2D) NMR experiments provide further connectivity information. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com This is crucial for establishing the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. emerypharma.comcolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5~7.5-7.8-
H7~7.3-7.6-
H8~7.6-7.9-
NH₂~5.0-6.0-
C2-~145-150
C3-~120-125
C5-~128-132
C6-~125-130
C7-~127-131
C8-~129-133
C4a-~138-142
C8a-~140-144

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes, such as conformational changes or restricted rotation around single bonds. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes. For this compound, DNMR could potentially be used to study the rotation around the C-N bond of the amino group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netyoutube.combeilstein-journals.orgu-tokyo.ac.jpchemicalbook.comsigmaaldrich.com These techniques are excellent for identifying functional groups and characterizing the nature of chemical bonds. nih.govnih.gov

FT-IR Spectroscopy : In FT-IR, the absorption of infrared radiation by the molecule is measured, leading to the excitation of vibrational modes.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary vibrational information.

For this compound, characteristic vibrational frequencies would be observed for the N-H stretching of the amino group, C-H stretching of the aromatic ring, C=N and C=C stretching of the quinoxaline (B1680401) core, and C-Cl stretching. ijera.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300-3500
Aromatic (C-H)Stretching3000-3100
Quinoxaline Ring (C=N, C=C)Stretching1500-1650
Amino (N-H)Bending1580-1650
Aromatic RingC-C Stretching1400-1500
C-ClStretching600-800

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.netyoutube.comu-tokyo.ac.jpsigmaaldrich.commsu.edunih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation pathways can be elucidated by techniques such as tandem mass spectrometry (MS/MS). Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes, can be used to track the fragmentation process and confirm the proposed pathways.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.netnih.govsigmaaldrich.com The quinoxaline ring system in this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. utoronto.camasterorganicchemistry.com The positions and intensities of these absorption maxima (λmax) are sensitive to the substitution pattern and the solvent environment.

Table 4: Expected UV-Visible Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)
π → π~250-300
n → π~320-380

Note: These are approximate values and can be influenced by the solvent and pH.

Theoretical and Computational Investigations of 2 Amino 3,6 Dichloroquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of 2-Amino-3,6-dichloroquinoxaline. These methods allow for the optimization of the molecule's geometry and the calculation of various electronic parameters that correlate with its chemical behavior.

A key aspect of quantum chemical calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. researchgate.net Conversely, a larger energy gap is associated with greater stability and lower reactivity. nih.gov The energies of the HOMO and LUMO themselves are also informative; a higher HOMO energy level indicates a greater electron-donating ability, while a lower LUMO energy suggests a greater electron-accepting ability. ajchem-a.com

For derivatives of quinoxaline (B1680401), the HOMO-LUMO gap can be used to predict their relative reactivity. For example, in a series of chalcone (B49325) isomers, the one with the smallest HOMO-LUMO gap was identified as the most reactive and most thermodynamically stable. nih.gov These calculations help in understanding intramolecular charge transfer processes within the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data and Related Properties (Note: The following table is a representative example based on typical computational studies and does not represent experimentally determined values for this compound unless specifically cited.)

ParameterDescriptionTypical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -3.0
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO3.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. researchgate.net It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov This information is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems.

The MEP surface is typically color-coded, with red indicating regions of most negative electrostatic potential (potential sites for electrophilic attack) and blue representing the most positive electrostatic potential (potential sites for nucleophilic attack). nih.gov Green and yellow areas generally represent regions with near-zero or intermediate potential. nih.gov

For molecules containing heteroatoms like nitrogen and oxygen, the negative potential is often localized around these atoms due to their higher electronegativity. nih.gov In the case of this compound, the nitrogen atoms of the quinoxaline ring and the amino group, as well as the chlorine atoms, would be expected to exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly those of the amino group, would likely show positive potential. nih.gov MEP analysis plays a significant role in understanding protein-ligand interactions, which are largely governed by electrostatic forces. proteopedia.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations can predict the conformational landscape of this compound, revealing the different shapes it can adopt over time. This is particularly important for understanding its flexibility and how it might adapt its conformation to bind to a biological target.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a specific biological target.

For this compound, molecular docking studies could be employed to investigate its potential binding modes with various protein targets implicated in disease. The process involves placing the ligand into the binding site of the protein and evaluating the different possible poses based on a scoring function that estimates the binding free energy. mdpi.com

The results of a docking study provide a detailed picture of the ligand-target interactions at the molecular level. This includes identifying key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand. ajol.info For example, quinazoline (B50416) derivatives have been shown to interact with the active sites of kinases like EGFR and VEGFR-2 through hydrogen bonding and other interactions. nih.gov This information is invaluable for understanding the basis of the ligand's activity and for designing modifications to improve its potency and selectivity.

Table 2: Representative Molecular Docking Interaction Data (Note: This table is a hypothetical example illustrating the type of data generated from a molecular docking study and does not represent actual results for this compound without a specific cited study.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase 1-8.5Lys745, Met793, Asp855Hydrogen Bond, Hydrophobic
Example Kinase 2-7.9Glu885, Cys919, Leu1035Hydrogen Bond, Pi-Alkyl

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Structural Modifications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with systematic variations in their structure. The biological activity data would then be correlated with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Similarly, QSPR models can predict important properties such as solubility, lipophilicity, and metabolic stability based on the molecular structure. These predictions are crucial in the early stages of drug discovery to ensure that a lead compound possesses the necessary properties to be developed into a successful drug.

Reaction Pathway and Transition State Elucidation via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to map out the potential energy surface for its synthesis or for its reactions with other molecules.

By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction.

For example, computational studies can be used to investigate the nucleophilic substitution reactions at the C2 and C3 positions of the quinoxaline ring, which is a common strategy for synthesizing quinoxaline derivatives. researchgate.net By understanding the reaction mechanism, it is possible to optimize reaction conditions to improve yields and selectivity.

Reactivity and Derivatization Chemistry of the 2 Amino 3,6 Dichloroquinoxaline Core

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogen Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack, a condition met in the 2-amino-3,6-dichloroquinoxaline system due to the pyrazine (B50134) ring nitrogens. wikipedia.orgpressbooks.pub The chlorine atom at the 3-position is generally more reactive than the one at the 6-position due to the stronger activating effect of the adjacent nitrogen atom.

Reactivity with Nitrogen Nucleophiles (Amines, Hydrazines)

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines and hydrazines, provides a straightforward route to a diverse range of substituted quinoxalines. These reactions typically proceed under mild conditions, often in a suitable solvent and sometimes in the presence of a base to neutralize the liberated hydrochloric acid.

Selective mono-amination at the more reactive C-3 position can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry of the amine. For instance, reaction with an equimolar amount of an amine preferentially yields 2-amino-3-alkyl/arylamino-6-chloroquinoxaline derivatives. Subsequent reaction with a different amine can then lead to unsymmetrically substituted diaminoquinoxalines. researchgate.net The use of bulky amines, like tert-butylamine, has been shown to favor monosubstitution. researchgate.net

Hydrazine (B178648) hydrate (B1144303) readily reacts with this compound to substitute the C-3 chlorine, forming 2-amino-3-hydrazinyl-6-chloroquinoxaline. This intermediate can be further elaborated, for example, by reaction with triethylorthoformate to yield triazolo[4,3-a]quinoxaline derivatives. nih.gov

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles

NucleophileProductReference
Primary/Secondary Amines2-Amino-3-(substituted)amino-6-chloroquinoxalines researchgate.net
Hydrazine Hydrate2-Amino-3-hydrazinyl-6-chloroquinoxaline nih.gov
p-Phenylenediamine2-Amino-3-(4-aminophenyl)amino-6-chloroquinoxaline nih.gov

Reactivity with Oxygen Nucleophiles (Alcohols, Phenols)

The chlorine atoms of this compound can also be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, to furnish the corresponding ether derivatives. These reactions are typically carried out in the presence of a strong base, like sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic alkoxide or phenoxide ion. mdpi.com

Similar to amination, the substitution with oxygen nucleophiles is expected to occur preferentially at the C-3 position. The resulting 2-amino-3-alkoxy/phenoxy-6-chloroquinoxalines can be valuable intermediates for further functionalization. For example, solvolysis reactions in the presence of excess base and an alcohol solvent can lead to the formation of alkoxy-substituted products. mdpi.com

Table 2: Examples of SNAr Reactions with Oxygen Nucleophiles

NucleophileProductReference
Alkoxides (from alcohols)2-Amino-3-alkoxy-6-chloroquinoxalines mdpi.com
Phenoxides (from phenols)2-Amino-3-phenoxy-6-chloroquinoxalines sapub.org

Reactivity with Sulfur Nucleophiles (Thiols, Thioethers)

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu The reaction of this compound with thiols provides a facile route to thioether derivatives. These reactions are often performed in the presence of a base to deprotonate the thiol to the more reactive thiolate anion.

The substitution pattern mirrors that observed with nitrogen and oxygen nucleophiles, with the C-3 chlorine being the primary site of attack. The resulting 2-amino-3-(alkyl/aryl)thio-6-chloroquinoxalines are of interest in various fields, including medicinal chemistry, due to the biological significance of sulfur-containing compounds. nih.gov For instance, reaction with thiourea (B124793) followed by hydrolysis can lead to the formation of quinoxaline-2,3(1H,4H)-dithione. nih.gov

Table 3: Examples of SNAr Reactions with Sulfur Nucleophiles

NucleophileProductReference
Thiols (Alkyl and Aryl)2-Amino-3-(alkyl/aryl)thio-6-chloroquinoxalines sapub.org
Sodium Hydrosulfide (NaSH)2-Amino-6-chloroquinoxaline-3-thiol nih.gov

Reactivity with Carbon Nucleophiles (Carbanions, Organometallics)

The introduction of carbon-carbon bonds at the halogenated positions of this compound can be achieved through reactions with various carbon nucleophiles. While traditional carbanions can be employed, modern cross-coupling reactions using organometallic reagents have become the preferred method for their efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for this purpose. youtube.com For example, a Suzuki coupling with an arylboronic acid would yield a 2-amino-3-aryl-6-chloroquinoxaline. These reactions typically require a palladium catalyst, a suitable ligand, and a base. The reactivity of organometallic reagents can be substantial, allowing for the formation of new C-C bonds under relatively mild conditions. youtube.com Gilman reagents, which are organocuprates, are also known to participate in SN2-type reactions with alkyl halides and could potentially be applied to aryl halides under certain conditions. youtube.com

Reactivity with Phosphorus Nucleophiles

Phosphorus nucleophiles, such as phosphines and phosphites, can also react with this compound. The reaction with triethyl phosphite, for instance, can lead to the formation of phosphonate (B1237965) derivatives in a process known as the Tavs reaction, which is a variation of the Michaelis-Arbuzov reaction. researchgate.net The presence of the second ring nitrogen strongly activates the quinoxaline (B1680401) system, leading to high yields in phosphonylation reactions. researchgate.net The synthesis of P,N ligands has been explored through the reaction of 2-amino-3-chloroquinoxalines with diphenylphosphine (B32561) (Ph2PH) or its lithium salt (Ph2PLi). researchgate.net While the reaction with Ph2PH in the presence of a palladium catalyst gave low yields, the coupling with Ph2PLi provided the desired NH-functionalized P,N hybrid ligands in moderate to good yields. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile. wikipedia.org The benzene (B151609) ring of the quinoxaline system can undergo such reactions, although the reactivity is influenced by the existing substituents. The amino group at the C-2 position is an activating, ortho-, para-directing group, while the pyrazine ring and the chlorine atom at C-6 are deactivating. mnstate.edulkouniv.ac.in

The interplay of these electronic effects makes predicting the exact regioselectivity of electrophilic substitution complex. However, the activating effect of the amino group generally directs incoming electrophiles to the positions ortho and para to it on the benzene ring, which are the C-7 and C-5 positions, respectively. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the benzene ring, likely at the C-7 position due to the directing effect of the amino group and the deactivating effect of the chloro group. mnstate.edu

Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C-2 position of the this compound scaffold is a key site for introducing structural diversity. This is typically achieved through acylation and alkylation reactions.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides and isocyanates. For instance, solid-phase synthesis has been employed to acylate 6-amino-2,3-dichloroquinoxaline loaded on an AMEBA resin with acid chlorides, leading to the formation of amide derivatives. researchgate.net This approach allows for the systematic introduction of a wide range of acyl groups, facilitating the generation of compound libraries. researchgate.net

Alkylation: While direct N-alkylation of amino-heterocycles can sometimes be challenging, methods have been developed to achieve this transformation under specific conditions. nih.gov For example, the N-alkylation of 2-aminothiophenes has been accomplished using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, suggesting that similar conditions could be applicable to the this compound system. nih.gov The introduction of alkyl groups can significantly alter the steric and electronic properties of the molecule, influencing its biological activity. The reactivity of the amino group allows for the synthesis of a diverse set of derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Amino Group Functionalization Reactions

Starting MaterialReagentReaction TypeProduct
Resin-bound 6-amino-2,3-dichloroquinoxalineAcid ChloridesAcylationResin-bound N-acyl-6-amino-2,3-dichloroquinoxaline
Resin-bound 6-amino-2,3-dichloroquinoxalineIsocyanatesAcylationResin-bound urea (B33335) derivatives

Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C, C-N, C-O Bond Formation

The chlorine atoms at the C-3 and C-6 positions of the this compound core are amenable to substitution via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. fishersci.co.ukorganic-chemistry.org This reaction has been successfully applied to various halogenated purines and other heterocyclic systems, demonstrating its broad applicability. researchgate.net In the context of this compound, the chloro substituents can be replaced with aryl, heteroaryl, or alkenyl groups by coupling with the corresponding boronic acids or their esters. fishersci.co.ukorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. sigmaaldrich.comnih.gov For instance, catalysts like SPhos Pd G3 and XPhos Pd G3 are known for their high efficiency in Suzuki-Miyaura couplings of challenging substrates. sigmaaldrich.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction provides a direct method for the vinylation of the quinoxaline core at the C-3 and C-6 positions. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org Various palladium sources, such as Pd(OAc)2, and ligands can be employed to optimize the reaction conditions. organic-chemistry.org

Other Cross-Coupling Reactions: Besides Suzuki and Heck reactions, other cross-coupling methods can also be utilized. For example, copper-catalyzed cross-coupling reactions, often facilitated by amino acid ligands, provide an alternative for forming C-N and C-O bonds. nih.gov These reactions can be particularly useful for introducing amine and alkoxy functionalities at the chloro-positions of the quinoxaline ring.

The ability to perform selective cross-coupling at the C-3 and C-6 positions, potentially in a stepwise manner, allows for the synthesis of unsymmetrically substituted quinoxaline derivatives with tailored properties.

Table 2: Overview of Cross-Coupling Reactions on Dichloroquinoxaline Core

Reaction TypeCoupling PartnersBond FormedTypical Catalyst/Reagents
Suzuki-MiyauraAryl/vinyl boronic acidC-CPd catalyst, base
HeckAlkeneC-CPd catalyst, base
Buchwald-HartwigAmineC-NPd catalyst, base, ligand
Ullmann CondensationAlcohol/AmineC-O/C-NCu catalyst, base, ligand

Cyclization Reactions and Annulation Strategies Involving the Quinoxaline Scaffold

The inherent reactivity of the this compound scaffold can be harnessed to construct more complex, fused heterocyclic systems through cyclization and annulation reactions. These strategies involve the participation of the amino group, the chloro substituents, or both, in the formation of new rings.

One common approach involves the intramolecular cyclization of a pre-functionalized quinoxaline derivative. For example, if a suitable functional group is introduced at the amino group or by substitution of one of the chlorine atoms, subsequent intramolecular reaction can lead to the formation of a new ring fused to the quinoxaline core. The formation of imidazo[1,2-a]quinoxalines is a well-known example of such a strategy, where a 2-aminoquinoxaline reacts with an α-haloketone, followed by intramolecular cyclization.

Annulation strategies, on the other hand, involve the construction of a new ring onto the existing quinoxaline scaffold in a single or multi-step process. This can be achieved by reacting the this compound with a bifunctional reagent that can react with two sites on the quinoxaline core. For instance, a reagent containing both a nucleophilic and an electrophilic center could potentially react with the amino group and one of the chloro-substituted positions to form a new heterocyclic ring. Lewis acid catalysis can be employed to promote such annulation reactions. nih.govrsc.org

Furthermore, cyclization can be triggered by various reaction conditions, including thermal or photochemical methods. nih.gov The design of the starting substrate is critical in directing the cyclization to the desired product. For instance, the strategic placement of reactive functional groups can facilitate specific ring-closing pathways. nih.gov These cyclization and annulation reactions provide access to a diverse range of polycyclic aromatic and heteroaromatic compounds with unique structural and electronic properties, which are of interest in various fields, including medicinal chemistry and materials science.

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 3,6 Dichloroquinoxaline

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are essential to quantify the energetic and rate-determining aspects of chemical reactions. These investigations provide a deeper understanding of reaction feasibility, spontaneity, and the factors that influence reaction speed.

Kinetic Studies

Kinetic analyses of reactions involving 2-Amino-3,6-dichloroquinoxaline focus on determining reaction rates, rate constants, and the order of reaction with respect to each reactant. Techniques such as isothermal titration calorimetry (ITC) can be employed to monitor the heat flow during a reaction, which is directly proportional to the reaction rate. mdpi.com This allows for the determination of kinetic parameters. For instance, in the study of enzymatic reactions, which can be analogous to certain chemical transformations, ITC has been used to determine the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). mdpi.com

Computational methods, such as Density Functional Theory (DFT), are also powerful tools for kinetic predictions. nih.gov By modeling the potential energy surface (PES) of a reaction, researchers can identify transition states and calculate activation energies, which are critical for determining rate constants. For example, in the gas-phase reaction between a phenyl radical and an amino radical, computational studies have been used to predict rate constants for various reaction channels. nih.gov These theoretical approaches can be applied to reactions involving this compound to predict how changes in reaction conditions will affect the reaction rate.

Thermodynamic Studies

Thermodynamic studies provide information about the energy changes that occur during a chemical reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. Calorimetric techniques are primary methods for the direct measurement of reaction enthalpy. mdpi.com

Computational chemistry also plays a significant role in thermodynamic analysis. nih.gov High-level ab initio calculations can be used to determine the energies of reactants, products, and intermediates, allowing for the calculation of thermodynamic state variables. nih.gov Understanding the thermodynamics of reactions involving this compound is crucial for predicting the position of chemical equilibrium and optimizing reaction yields. For many reactions, considering the reversibility is important, as equilibrium between reactants and products may be established. mdpi.com

Interactive Data Table: Factors Influencing Kinetic Parameters

FactorInfluence on Kinetic Parameter (L)Reference
Temperature (298.15 K to 310.15 K)~2.4-fold increase mdpi.com
pH~4-fold increase mdpi.com
Mg2+ Concentration~2-fold increase mdpi.com
Na+ ConcentrationNo clear dependence mdpi.com

Isotope Effect Studies for Reaction Mechanism Elucidation

Isotope effect studies are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and elucidating the structure of transition states. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

By measuring the KIE, researchers can infer whether a specific bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A primary KIE (typically >2) is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE (closer to 1) is observed when the bond to the isotope is not broken but is located near the reaction center.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for piecing together the step-by-step pathway of a chemical transformation. Intermediates are transient species that are formed in one step and consumed in a subsequent step.

In the synthesis of related quinoxaline (B1680401) derivatives, various intermediates have been identified. For instance, in the synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, the intermediate 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione is formed. researchgate.net The synthesis of 2,6-dichloroquinoxaline (B50164) from p-chloro-o-nitroaniline and diketene (B1670635) proceeds through a series of condensation, cyclization, reduction, and chlorination reactions, each involving distinct intermediates. google.com

Spectroscopic techniques are paramount for the characterization of these transient species. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information. In some cases, intermediates can be isolated and their structure confirmed by X-ray crystallography. For more reactive intermediates, computational methods can be used to predict their structures and spectroscopic properties, aiding in their experimental identification. nih.gov The synthesis of 2-amino-6-halogenopurines, for example, has been advanced by the discovery and characterization of novel synthesis intermediates. google.com

Interactive Data Table: Key Intermediates in Quinoxaline Synthesis

ReactionStarting Material(s)Key Intermediate(s)Reference
Synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxalineSulfonyl chloride derivative 1 and pyrrolidine6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione researchgate.net
Synthesis of 2,6-dichloroquinoxalinep-Chloro-o-nitroaniline and diketeneProducts of condensation, cyclization, and reduction google.com
Synthesis of 2-amino-6-halogenopurinesGuanine and a halogenating agentA novel synthesis intermediate of Formula (1) google.com

Applications As a Synthetic Building Block and Scaffold in Advanced Organic Synthesis

Precursor for Complex Polyheterocyclic Systems

The structure of 2-amino-3,6-dichloroquinoxaline is primed for the synthesis of fused polyheterocyclic systems, which are prevalent in medicinal chemistry and materials science. The amino group and the chlorine atoms act as synthetic handles to build additional rings onto the quinoxaline (B1680401) core.

Research has demonstrated that 2,3-dichloroquinoxaline (B139996) derivatives are key starting materials for creating 2,3,6-trisubstituted quinoxalines through regioselective sequential substitutions. koreascience.kr The synthesis often begins with a related compound, 2,3-dichloro-6-nitroquinoxaline, which is then reduced to form the 6-amino derivative, or by using 2,3-dichloro-6-aminoquinoxaline directly. koreascience.kr These pathways allow for the introduction of various substituents at the 2 and 3 positions, such as alkoxy groups or carbon-carbon bonds via Sonogashira coupling. koreascience.kr

Furthermore, the inherent reactivity of the 2,3-dichloroquinoxaline scaffold facilitates the construction of fused heterocyclic rings. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of triazolo-fused quinoxalines, such as 4-chloro wikipedia.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]quinoxaline. nih.gov This intermediate can be further functionalized by reacting it with nucleophiles like hydrazine or various amines and alcohols. nih.gov The synthesis of other fused systems, such as 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones and tetrazolo[1,5-a]quinoxalin-4(5H)-ones, has also been explored, highlighting the versatility of the quinoxaline core in generating complex, multi-ring structures with potential biological activity. nih.gov The "tert-amino effect," a cyclization reaction of certain ortho-substituted N,N-dialkylanilines, provides a strategic approach for creating fused heterocycles, a principle that can be extended to quinoxaline derivatives. beilstein-journals.orgresearchgate.net

Table 1: Examples of Polyheterocyclic Systems Derived from Quinoxaline Precursors

Precursor Reagent(s) Resulting Fused System Reference
2,3-Dichloroquinoxaline Hydrazine hydrate, then Triethylorthoformate 4-Chloro wikipedia.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]quinoxaline nih.gov
2,3-Dichloroquinoxaline p-Phenylenediamine Amide intermediate for thiourea (B124793)/urea (B33335) derivatives nih.gov
Substituted Quinoxalinone Various 1,2,4-Triazolo[4,3-a]quinoxalin-4(5H)-ones nih.gov

Role in Multi-Component Reactions for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in drug discovery and materials science, enabling the rapid synthesis of large and diverse collections of complex molecules in a single step. beilstein-journals.org The primary amino group of this compound makes it an ideal component for isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgnih.gov

The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylaminoamide. wikipedia.orgbeilstein-journals.org By employing this compound as the amine component, chemists can introduce the rigid, heteroaromatic quinoxaline scaffold into the final product. The other three components can be widely varied, allowing for the generation of a vast library of structurally diverse compounds from a common core. This approach is highly efficient and atom-economical, making it suitable for high-throughput synthesis. wikipedia.org

The resulting library of quinoxaline-containing bis-amides can then be screened for various biological activities or material properties. The Ugi reaction's ability to create potential protein mimetics makes it particularly valuable in medicinal chemistry. wikipedia.org While the Passerini reaction, another key MCR, involves a carboxylic acid, a carbonyl compound, and an isocyanide, it does not directly utilize an amine component. wikipedia.orgorganic-chemistry.org However, the products of Ugi reactions featuring this compound can serve as substrates for further synthetic transformations, leveraging the reactivity of the chloro-substituents.

Table 2: The Ugi Four-Component Reaction (Ugi-4CR)

Component 1 Component 2 Component 3 Component 4 Product

| Amine (e.g., this compound) | Carbonyl (Aldehyde or Ketone) | Carboxylic Acid | Isocyanide | α-Acylaminoamide |

Utilization in Ligand Design for Catalysis

The nitrogen atoms within the quinoxaline ring system, along with the exocyclic amino group, make this compound an attractive scaffold for designing ligands for metal-catalyzed reactions. Nitrogen-containing heterocyclic compounds are widely used as ligands due to their ability to coordinate with a variety of transition metals.

The quinoxaline moiety can act as a bidentate or monodentate ligand, coordinating to a metal center through its ring nitrogens. The amino group provides an additional coordination site, potentially allowing the molecule to act as a chelating ligand, which often results in more stable metal complexes. For example, related quinoline (B57606) derivatives with amino-alcohol side chains have been shown to form stable complexes with metals like zinc(II) and copper(II). nih.gov Similarly, Schiff base ligands derived from quinazolines have been used to create complexes with various metals. nih.gov

By modifying the amino group or substituting the chlorine atoms with other donor groups (e.g., phosphines, thiols), a diverse range of polydentate ligands can be synthesized from the this compound scaffold. These tailored ligands can then be used to create metal complexes with specific catalytic properties, potentially for applications in cross-coupling reactions, hydrogenations, or oxidation catalysis.

Integration into Functional Organic Materials (e.g., Luminescent Materials, Organic Semiconductors)

Quinoxaline and its derivatives are recognized for their application in functional organic materials, including organic light-emitting devices (OLEDs), organic semiconductors, and fluorescent sensors. researchgate.net This is due to their π-deficient aromatic nature, which makes them good electron-accepting and electron-transporting units. researchgate.net

The structure of this compound is particularly well-suited for creating "push-pull" chromophores. In this system, the electron-donating amino group (the "push") and the electron-withdrawing quinoxaline core and chloro-substituents (the "pull") create an intramolecular charge-transfer (ICT) character upon photoexcitation. This ICT is often associated with interesting photophysical properties, such as strong fluorescence and sensitivity to the local environment. researchgate.net

Aminoquinoxaline-based molecules have been developed as dual colorimetric and fluorescent sensors for measuring pH in aqueous media. mdpi.com The protonation of the amino groups in acidic conditions alters the electronic structure, leading to observable changes in both the absorption and emission spectra. mdpi.com Furthermore, by attaching other chromophores like pyrene (B120774) or carbazole (B46965) to the quinoxaline scaffold, the thermal and photophysical properties can be fine-tuned for applications as electroluminescent materials in OLEDs. researchgate.net The incorporation of this compound into polymers or larger conjugated systems could lead to new organic semiconductors with tailored electronic properties.

Development of Molecular Recognition Hosts and Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structural features of this compound make it a suitable component for building supramolecular assemblies and molecular recognition systems.

The flat, aromatic quinoxaline ring is capable of participating in π-π stacking interactions with other aromatic systems. The primary amino group is both a hydrogen bond donor and acceptor, while the ring nitrogens can act as hydrogen bond acceptors. These directional interactions can be programmed to guide the self-assembly of the molecule into well-defined, higher-order structures like sheets, columns, or capsules.

This ability to form specific, non-covalent bonds is the basis of molecular recognition. The quinoxaline unit can be incorporated into larger host molecules, such as macrocycles or cages, designed to selectively bind specific guest molecules. The amino and chloro groups serve as points for covalent attachment to a larger supramolecular framework. Additionally, functionalized quinoxalines have been used as fluorescent chemosensors for detecting ions and small molecules, a process that relies on the specific recognition and binding between the sensor molecule and the analyte. mdpi.com The development of metal-organic frameworks (MOFs) using amino-functionalized linkers is another avenue where such molecules can be used to create porous materials with applications in sensing, storage, and catalysis. rsc.org

Molecular Interactions and Receptor Binding Studies Mechanistic/theoretical Focus

Elucidation of Molecular Recognition Elements and Pharmacophores

The specific molecular recognition elements and a detailed pharmacophore model for 2-Amino-3,6-dichloroquinoxaline itself are not extensively documented in dedicated studies. However, by examining related and more complex quinoxaline (B1680401) derivatives, a putative pharmacophore can be inferred. The core quinoxaline ring system, with its aromatic and heteroaromatic nature, provides a key scaffold for interactions within biological targets.

For many quinoxaline-based inhibitors, particularly those targeting kinases, the fundamental pharmacophoric features include a hydrogen bond donor/acceptor pattern and a hydrophobic aromatic core that can occupy the ATP-binding site. nih.gov In the case of this compound, the amino group at the 2-position can act as a crucial hydrogen bond donor. The nitrogen atoms within the pyrazine (B50134) ring can serve as hydrogen bond acceptors. The dichlorinated benzene (B151609) ring contributes to the hydrophobic character and can engage in van der Waals interactions and potentially halogen bonding with the target protein.

Modeling studies on related quinoxaline-2,3-dione derivatives targeting the AMPA receptor have highlighted the importance of the quinoxaline nucleus in fitting into the receptor's binding pocket. nih.gov While structurally different, these studies underscore the role of the core scaffold in establishing primary binding interactions. For kinase inhibitors, the pyrrolo[3,2-b]quinoxaline scaffold, a related structure, is known to occupy the ATP binding site, with substituents dictating interactions within the hydrophobic pocket. nih.gov

Biophysical Characterization of Ligand-Target Interactions (e.g., Binding Affinity Determination in In Vitro Systems)

Direct biophysical characterization of this compound binding to specific targets is not extensively reported. However, studies on derivatives provide insight into the potential interactions of this chemical scaffold. The binding affinities of quinoxaline derivatives are typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and radioligand binding assays.

For instance, in studies of quinoxaline derivatives as kinase inhibitors, binding affinities are often in the micromolar to nanomolar range. A study on pyrrolo[3,2-b]quinoxaline derivatives identified several kinases, including LYN, BTK, CSK, and YES1, as nanomolar binders. nih.gov Although these are more complex structures, the data highlights the potential of the quinoxaline core to anchor potent binding.

Similarly, derivatives of quinoxaline-2,3-dione have been characterized for their binding to glutamate (B1630785) receptors. For example, a racemic mixture of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA) inhibited [3H]AMPA binding with an IC50 value of 0.69 µM. nih.gov The S-isomer of this compound was found to be significantly more potent, with an IC50 of 0.23 µM, demonstrating stereospecific binding. nih.gov Another related compound, 6,7-dichloroquinoxaline-2,3-dione (B8809070) (DCQX), has been shown to be a highly selective antagonist for the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex. nih.gov

Structure-Activity Relationship (SAR) Studies at a Molecular Level

While specific SAR studies focusing on systematic modifications of this compound are limited, a broader understanding can be gained from research on related quinoxaline series, particularly as kinase inhibitors. researchgate.net

The general SAR for many quinoxaline-based kinase inhibitors highlights the following points:

The Quinoxaline Core: This scaffold serves as the fundamental anchor in the ATP-binding pocket of kinases.

Substituents at the 2- and 3-positions: Modifications at these positions are critical for potency and selectivity. The amino group at the 2-position, as in our subject compound, is often a key interaction point. In many active derivatives, this position is further functionalized. For example, in a series of EGFR inhibitors, substitution at the 2-position significantly influenced activity. nih.gov

Substitution on the Benzene Ring: The chlorine atoms at the 3- and 6-positions of this compound are expected to influence both the electronic properties of the ring system and its steric interactions within the binding site. Halogen atoms can participate in halogen bonding, which is increasingly recognized as an important non-covalent interaction in ligand-protein binding. In a series of quinoxaline–arylfuran derivatives, the nature and position of substituents on the phenyl ring were found to be crucial for anti-proliferative activity. nih.gov

A study on quinoxaline derivatives as dual EGFR and COX-2 inhibitors revealed that specific substitutions on the quinoxaline scaffold led to compounds with potent inhibitory activities in the sub-micromolar range. nih.gov For instance, certain derivatives demonstrated IC50 values against EGFR of 0.3 µM and 0.4 µM. nih.gov Another study on quinoxaline derivatives as Pim-1/2 kinase inhibitors identified compounds with sub-micromolar potency, where the substitution pattern on the quinoxaline ring was key to their activity. nih.govresearchgate.net

Mechanistic Aspects of Enzyme Modulation (Purely enzymatic mechanism)

The primary mechanism by which many bioactive quinoxaline derivatives exert their effects is through the competitive inhibition of enzymes, particularly kinases. youtube.com Kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction in cells.

Quinoxaline-based kinase inhibitors typically function as ATP-competitive inhibitors. Their molecular structure allows them to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding. nih.gov This blocks the phosphorylation cascade and downstream signaling pathways that are often hyperactive in diseases like cancer.

For example, pyrrolo[3,2-b]quinoxaline derivatives have been shown to inhibit tyrosine kinases by occupying the ATP binding site, with the phenyl substituent extending into a hydrophobic pocket that is accessible when the kinase is in an inactive conformation. nih.gov The inhibition of kinases such as EGFR by quinoxaline derivatives has been demonstrated to block downstream signaling, leading to anti-proliferative effects in cancer cells. nih.gov The specific enzymatic modulation by this compound would depend on the specific enzyme it targets, but it is plausible that it would act as a competitive inhibitor given the common mechanism of related compounds.

Design of Molecular Probes for Chemical Biology Research

The quinoxaline scaffold is also a valuable platform for the development of molecular probes for chemical biology research, particularly fluorescent probes. crimsonpublishers.comnih.gov The inherent fluorescence of some quinoxaline derivatives, which can be tuned by modifying their substitution pattern, makes them suitable for bioimaging applications. nih.govresearchgate.net

While this compound itself has not been highlighted as a molecular probe, its structure provides a basis for such design. The amino group at the 2-position offers a convenient handle for conjugation to other molecules, such as fluorophores or affinity tags, without significantly disrupting the core scaffold's interaction with a target.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 2-Amino-3,6-dichloroquinoxaline from impurities and monitoring its formation during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC):

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another critical tool, particularly for identifying volatile impurities and confirming the structure of the target compound. Due to the relatively low volatility of this compound, derivatization might be necessary to enhance its thermal stability and volatility for GC analysis. nih.gov Common derivatizing agents for amino groups include silylating agents (e.g., BSTFA) or acylating agents. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information by fragmenting the molecule and analyzing the resulting mass-to-charge ratios of the fragments, allowing for unambiguous identification. An enzymatic-chemical method has been reported for the preparation of L-amino acid-derived quinoxalinols for sensitive estimation by GC-MS. nih.gov

Table 1: Representative Chromatographic Conditions for Analysis of Quinoxaline (B1680401) Derivatives

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile (B52724):Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis (e.g., 254 nm)Mass Spectrometer (EI mode)
Injection Volume 10 µL1 µL (split or splitless)
Oven Temperature Program N/AInitial temp 100°C, ramp to 280°C

Electrochemical Methods for Redox Behavior and Electron Transfer Properties

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. These studies provide insights into its electron transfer mechanisms, which can be correlated with its potential biological activity and reactivity. abechem.com

The electrochemical behavior of quinoxaline derivatives is often characterized by the reduction of the pyrazine (B50134) ring. nih.govresearchgate.net For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro groups on the quinoxaline core will influence its redox potentials. Studies on similar quinoxalin-2-one derivatives have shown that the pyrazine ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. nih.govresearchgate.net The protonation of a nitrogen atom in the ring typically precedes electron transfer. nih.govresearchgate.net The electrochemical data, such as reduction potentials, can be correlated with the biological activity of these compounds. abechem.com

Table 2: Typical Parameters for Electrochemical Analysis of Quinoxaline Derivatives

ParameterCyclic Voltammetry
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Electrolyte 0.1 M supporting electrolyte (e.g., TBAP) in a suitable solvent (e.g., DMF, Acetonitrile)
Scan Rate 100 mV/s

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This technique is invaluable for quantitative analysis at very low concentrations. In a typical LC-MS/MS experiment, the parent ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly enhances selectivity and reduces background noise. acs.org Methods for the analysis of other heterocyclic amines and quinoxaline 1,4-dioxides using LC-MS/MS have been successfully developed, demonstrating good linearity, precision, and low limits of detection. nih.govd-nb.infochromatographyonline.com These methodologies can be adapted for the robust quantification of this compound.

Table 3: Illustrative LC-MS/MS Parameters for Heterocyclic Amine Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ions (m/z) Specific fragments to be determined experimentally
Collision Energy Optimized for maximum fragment ion intensity
Limit of Detection Potentially in the low ng/mL to pg/mL range

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound in bulk form or in simple solutions. acttr.com

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple, this method can be affected by interfering substances that absorb at the same wavelength. For mixtures, more advanced spectrophotometric methods like derivative spectrophotometry or dual-wavelength spectrophotometry can be employed to resolve overlapping spectra and improve selectivity. nih.gov For instance, the dual-wavelength method allows for the quantification of a component in the presence of an interfering substance by measuring the absorbance difference at two wavelengths where the interferent has the same absorbance. nih.gov

Table 4: General Steps for Quantitative Spectrophotometric Analysis

StepDescription
1. Wavelength Selection Determine the λmax of this compound by scanning a solution across the UV-Vis spectrum.
2. Calibration Curve Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance vs. concentration.
3. Sample Analysis Measure the absorbance of the sample solution.
4. Quantification Determine the concentration of the sample from the calibration curve.

Future Research Directions and Unexplored Avenues for 2 Amino 3,6 Dichloroquinoxaline

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of the 2-Amino-3,6-dichloroquinoxaline scaffold is ripe for exploration. The interplay between the electron-donating amino group and the electron-withdrawing chloro substituents, along with the inherent electronic nature of the quinoxaline (B1680401) core, suggests a rich and complex chemical behavior.

Future research should focus on systematically investigating the reactivity of the chloro and amino groups. For instance, the chlorine atom at the 3-position is expected to be more reactive towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the adjacent amino group. nih.gov A detailed study of nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles (e.g., amines, thiols, alcohols) would be highly valuable. rasayanjournal.co.in Such studies could lead to the synthesis of a diverse library of novel quinoxaline derivatives with tailored properties.

Furthermore, the amino group offers a handle for a variety of chemical transformations. Its derivatization through acylation, sulfonylation, or diazotization followed by subsequent reactions could unlock new synthetic pathways. nih.gov The development of regioselective reactions that differentiate between the two chloro atoms and the amino group will be a key challenge and a significant achievement. koreascience.kr Exploring metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, on the chloro-substituted positions would significantly expand the accessible chemical space. mdpi.com

Table 1: Potential Reactions for Exploring the Reactivity of this compound

Reaction TypePotential ReagentsExpected Outcome
Nucleophilic Aromatic SubstitutionAmines, Thiols, AlkoxidesSelective substitution of chlorine atoms
Acylation of Amino GroupAcyl chlorides, AnhydridesFormation of amide derivatives
Sulfonylation of Amino GroupSulfonyl chloridesFormation of sulfonamide derivatives
Suzuki CouplingArylboronic acids, Palladium catalystC-C bond formation at chloro positions
Buchwald-Hartwig AminationAmines, Palladium catalystC-N bond formation at chloro positions

Exploration of Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into the this compound scaffold could lead to the discovery of compounds with unique stereospecific biological activities. Currently, methods for the asymmetric synthesis of this specific molecule are not established. Future research should therefore focus on developing enantioselective synthetic routes.

One promising approach is the asymmetric hydrogenation of the quinoxaline core, which has been successfully applied to other quinoxaline derivatives to produce chiral tetrahydroquinoxalines. nih.govresearchgate.netnih.gov Another avenue is the development of chiral catalysts for the enantioselective functionalization of the quinoxaline ring. For instance, chiral phosphoric acid catalysts have been used for the asymmetric aza-Friedel–Crafts reaction of related quinoxaline imines. rsc.org

Furthermore, the existing amino group can be used as a handle for chiral derivatization. Reacting this compound with chiral acids or employing chiral auxiliaries could lead to the separation of diastereomers and the isolation of enantiomerically pure compounds. The development of stereodivergent methods to access all possible stereoisomers of its derivatives would be a significant advancement. nih.gov

Application in Supramolecular Chemistry and Nanotechnology

The planar structure and the presence of hydrogen bond donors (amino group) and acceptors (pyrazine nitrogens) make this compound an attractive building block for supramolecular chemistry and nanotechnology.

Future research could explore the self-assembly properties of this molecule and its derivatives. The formation of well-defined supramolecular structures through hydrogen bonding, π-π stacking, and other non-covalent interactions could be investigated. Such structures could find applications in areas like molecular recognition, sensing, and the development of novel materials with interesting optical or electronic properties. The ability of quinoxaline derivatives to form liquid crystals suggests that appropriately functionalized this compound could also exhibit mesomorphic behavior. rsc.org

In the realm of nanotechnology, this compound could be incorporated into larger systems such as polymers or dendrimers. Its unique electronic properties could be harnessed for the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as a component in molecular wires. rsc.org The functionalization of nanoparticles with this compound derivatives could lead to new hybrid materials with tailored functionalities for applications in catalysis or sensing.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, the development of advanced computational models could accelerate the discovery of new applications.

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, molecular orbital energies, and reactivity indices of the molecule. ipp.pt These calculations can provide insights into the regioselectivity of chemical reactions and help in the design of new synthetic strategies. Molecular docking studies could be used to predict the binding affinity of its derivatives to various biological targets, such as protein kinases, which are often targeted by quinoxaline-based inhibitors. nih.govnih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed for libraries of this compound derivatives. These models, once established, would allow for the rapid prediction of biological activity or physical properties of new, yet-to-be-synthesized compounds, thus streamlining the drug discovery or materials design process. pulsus.com

Identification of New Chemical Biology Tools based on the Scaffold

The quinoxaline scaffold is present in numerous biologically active compounds, and its derivatives have been explored as potential therapeutic agents. nih.govnih.gov this compound, with its reactive handles, is an excellent starting point for the development of new chemical biology tools.

Future research could focus on designing and synthesizing fluorescent probes based on this scaffold. The inherent fluorescence of some quinoxaline derivatives can be modulated by their environment, making them suitable for sensing specific ions or biomolecules. mdpi.com The amino group can be used to attach fluorophores or other reporter groups.

Moreover, the compound could be developed into activity-based probes (ABPs) to study enzyme function or photoaffinity labels to identify protein-protein interactions. The chloro substituents offer a site for the introduction of photoreactive groups or clickable handles for subsequent bioorthogonal ligation. The development of such tools could provide valuable insights into complex biological processes and aid in the identification of new drug targets. chemimpex.com The enzymatic-chemical preparation of quinoxaline derivatives from amino acids for analytical purposes also highlights the potential of this scaffold in bioanalytical methods. nih.gov

Q & A

Q. How does substituent position influence the biological activity of dihalogenated quinoxalines?

  • Methodological Answer : Chlorine at C-3 and C-6 positions reduces steric hindrance, enhancing enzyme binding. Compare with 2-Amino-3,4-dichloroquinoline (CAS 73987-35-6), where C-4 chlorine increases hepatotoxicity. QSAR models correlate substituent electronegativity with IC50_{50} values in cytotoxicity assays .

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